molecular formula C8H15NO B2508527 5-Azaspiro[3.5]nonan-7-ol CAS No. 2361635-72-3

5-Azaspiro[3.5]nonan-7-ol

Cat. No.: B2508527
CAS No.: 2361635-72-3
M. Wt: 141.214
InChI Key: IHUJBFSYTNTDQF-UHFFFAOYSA-N
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Description

5-Azaspiro[3.5]nonan-7-ol is a spirocyclic compound that features a unique structure with a nitrogen atom incorporated into a nonane ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.5]nonan-7-ol typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operational steps, and high product purity, making it suitable for batch production .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.5]nonan-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, alcohols, amines, and ketones .

Scientific Research Applications

5-Azaspiro[3.5]nonan-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.5]nonan-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique spirocyclic structure allows it to bind efficiently to active sites, modulating the activity of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). This interaction can lead to the reduction of quinone substrates, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane
  • 7-Azaspiro[3.5]nonane-2-ol
  • N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides

Uniqueness

5-Azaspiro[3.5]nonan-7-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced binding affinities and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

5-azaspiro[3.5]nonan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-2-5-8(9-6-7)3-1-4-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUJBFSYTNTDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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